molecular formula C19H24FN3O3S B2884884 4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034232-11-4

4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2884884
CAS RN: 2034232-11-4
M. Wt: 393.48
InChI Key: VTTXJZCIUMJCCQ-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a fluoro group, a pyridinyl group, a piperidinyl group, and a benzenesulfonamide group .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces through quantum chemical calculations and molecular dynamics simulations. Such studies highlight the potential of these compounds in corrosion prevention technologies, with specific focus on their binding energies and reactivity parameters (S. Kaya et al., 2016) Quantum chemical and molecular dynamic simulation studies.

Synthesis and Structural Characterization

Research into methylbenzenesulfonamide derivatives, particularly as CCR5 antagonists, emphasizes the synthetic strategies and structural characterization of these molecules. Their relevance in drug development, especially for targeting human HIV-1 infection prevention, is notable (Cheng De-ju, 2015) Synthesis and Structural Characterization of Methylbenzenesulfonamide CCR5 Antagonists.

Photophysical and Photochemical Properties

The study of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base highlights the compound's photophysical and photochemical properties. Such properties suggest its potential as a photosensitizer in photodynamic therapy, an alternative cancer treatment method, due to its good solubility, adequate fluorescence, and favorable singlet oxygen production (Gülen Atiye Öncül et al., 2022) Spectroscopic and photophysicochemical properties.

Metal Coordination and Ligand Design

The structural analysis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide provides insights into their use as prospective ligands for metal coordination. This research underscores the importance of these compounds in designing new materials and catalysts (Danielle L Jacobs et al., 2013) N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide.

Copolymerization and Material Synthesis

Novel copolymers incorporating fluoro, methoxy, and methyl ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates have been developed, showcasing the versatility of similar compounds in material science. These studies focus on the synthesis, characterization, and thermal properties of the copolymers, indicating their potential in various industrial applications (G. Kharas et al., 2017) Novel copolymers of styrene.

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3S/c1-2-26-19-4-3-17(13-18(19)20)27(24,25)22-14-15-7-11-23(12-8-15)16-5-9-21-10-6-16/h3-6,9-10,13,15,22H,2,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTXJZCIUMJCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

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